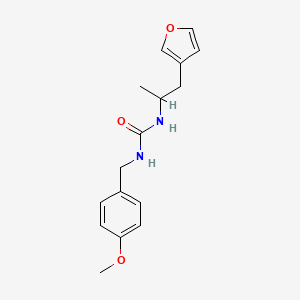

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea

Description

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is an organic compound that features a furan ring, a methoxybenzyl group, and a urea moiety

Properties

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12(9-14-7-8-21-11-14)18-16(19)17-10-13-3-5-15(20-2)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVVYDOILHTLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea typically involves the following steps:

Formation of the intermediate: The initial step involves the reaction of furan-3-carbaldehyde with a suitable alkylating agent to form 1-(furan-3-yl)propan-2-ol.

Urea formation: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction could produce 1-(furan-3-yl)propan-2-amine.

Scientific Research Applications

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxybenzyl group can participate in binding interactions, while the urea moiety may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

1-(Furan-3-yl)propan-2-ylurea: Lacks the methoxybenzyl group, which may affect its binding properties and reactivity.

3-(4-Methoxybenzyl)urea:

Uniqueness

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is unique due to the presence of both the furan ring and the methoxybenzyl group. This combination of functional groups provides a versatile scaffold for various applications, making it a valuable compound in scientific research.

Biological Activity

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological properties, and potential applications in various fields, including medicinal and material sciences.

Synthesis and Preparation

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : The reaction of furan-3-carbaldehyde with an alkylating agent produces 1-(furan-3-yl)propan-2-ol.

- Urea Formation : The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to yield the desired urea derivative.

Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Alkylation | Furan-3-carbaldehyde, Alkylating agent |

| 2 | Urea formation | 4-Methoxybenzyl isocyanate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The furan ring and methoxybenzyl group facilitate binding interactions, while the urea moiety may form hydrogen bonds with target molecules. These interactions can modulate the activity of biological targets, leading to various effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related urea derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The compound's structure suggests potential for similar bioactivity due to the presence of the furan ring and methoxy group.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary investigations suggest that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of several urea derivatives against common pathogens, finding that modifications in the side chains significantly influenced their effectiveness.

- Cytotoxicity Evaluation : In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against human leukemia cells, indicating promising anticancer activity .

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups which enhances its binding properties compared to similar compounds:

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 1-(Furan-3-yl)propan-2-ylurea | Furan ring | Limited due to lack of methoxy group |

| 3-(4-Methoxybenzyl)urea | Methoxy group | Reduced binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the furan-3-yl propan-2-yl amine intermediate, followed by coupling with 4-methoxybenzyl isocyanate. Key variables include:

- Temperature : 0–5°C for amine activation to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve urea bond formation .

- Catalysts : Triethylamine or DMAP may enhance reaction efficiency .

- Purity Control : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan and urea moieties. Aromatic protons (4-methoxybenzyl) appear as doublets at δ 6.8–7.2 ppm, while the urea NH signals are broad singlets at δ 5.5–6.0 ppm .

- Mass Spectrometry (HRMS) : Exact mass (calculated for C₁₆H₁₉N₂O₃: 287.1396) validates molecular integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .

Q. What are the key physicochemical properties influencing its stability?

- Methodological Answer :

- Hydrolytic Stability : The urea bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours .

- Thermal Stability : Decomposition occurs at >150°C, verified by TGA/DSC .

- Solubility : Low aqueous solubility (logP ~2.8) necessitates DMSO or cyclodextrin complexation for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The furan ring’s electron-rich π-system may form hydrophobic interactions, while the urea NH acts as a hydrogen bond donor .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG < −8 kcal/mol suggests high affinity) .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Optimization :

- Cell Line Variability : Test in multiple lines (e.g., HEK293, HeLa) to account for differential receptor expression .

- Concentration Range : Use 0.1–100 µM to identify off-target effects .

- Mechanistic Studies :

- SAR Analysis : Modify the 4-methoxy group to electron-withdrawing (e.g., nitro) or bulky substituents to evaluate activity trends .

- Enzyme Inhibition Assays : Compare IC₅₀ values for related targets (e.g., COX-2 vs. 5-LOX) to clarify selectivity .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer :

- Cytochrome P450 Inhibition : Incubate with human liver microsomes (HLMs) + NADPH. LC-MS/MS monitors parent compound depletion (t₁/₂ > 60 min desired) .

- Metabolite ID : High-resolution LC-QTOF detects phase I/II metabolites. Common sites: furan ring oxidation or O-demethylation of the 4-methoxy group .

- Prodrug Design : Mask the urea NH as a carbamate to enhance oral bioavailability .

Key Considerations for Researchers

- Contradictions : Variability in biological data (e.g., COX-2 vs. EGFR activity) may stem from assay conditions or compound batch purity. Replicate studies with independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.